3-[(2-Chloroethyl)sulfonyl]propanamide chemical properties
3-[(2-Chloroethyl)sulfonyl]propanamide chemical properties
An In-depth Technical Guide to 3-[(2-Chloroethyl)sulfonyl]propanamide: Properties, Synthesis, and Applications in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 3-[(2-Chloroethyl)sulfonyl]propanamide. As a bifunctional molecule featuring a reactive chloroethyl sulfone moiety and a propanamide group, this compound holds significant promise as a chemical probe for exploring biological systems, particularly in the field of chemical proteomics and covalent inhibitor development. This document is intended to serve as a foundational resource for researchers interested in leveraging the unique reactivity of this compound for target identification and validation studies.
Introduction
3-[(2-Chloroethyl)sulfonyl]propanamide is a fascinating, yet not extensively characterized, organic molecule. Its structure suggests a high potential for use as a covalent modifier of biological macromolecules. The presence of a chloroethyl sulfonyl group, a known electrophilic warhead, positions this compound as a candidate for forming stable covalent bonds with nucleophilic residues in proteins. The propanamide tail can be envisioned as a scaffold for further chemical modification to enhance specificity and potency. This guide aims to consolidate the available information and provide expert insights into the chemistry and potential utility of this compound in modern drug discovery and chemical biology workflows.
Chemical and Physical Properties
While specific experimental data for 3-[(2-Chloroethyl)sulfonyl]propanamide is not widely available in the public domain, we can infer some of its properties based on its structure and data from related compounds.
Table 1: Physicochemical Properties of 3-[(2-Chloroethyl)sulfonyl]propanamide
| Property | Value | Source |
| IUPAC Name | 3-(2-chloroethylsulfonyl)propanamide | BOC Sciences[] |
| CAS Number | 1562-40-9 | BOC Sciences[] |
| Molecular Formula | C₅H₁₀ClNO₃S | BOC Sciences[] |
| Molecular Weight | 199.66 g/mol | BLDpharm[2] |
| InChI Key | XWTOTNHGSMIASZ-UHFFFAOYSA-N | BOC Sciences[] |
| SMILES | C(CS(=O)(=O)CCCl)C(=O)N | BOC Sciences[] |
| Physical State | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
It is important to note that the lack of publicly available experimental data for properties like melting and boiling points necessitates empirical determination for any practical application.
Proposed Synthesis of 3-[(2-Chloroethyl)sulfonyl]propanamide
A plausible and efficient synthesis of 3-[(2-Chloroethyl)sulfonyl]propanamide can be envisioned through a two-step process starting from 2-chloroethanethiol and acrylamide, followed by oxidation. This proposed pathway is based on established organic chemistry principles for the formation of sulfones and amides.
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of 3-[(2-Chloroethyl)sulfonyl]propanamide.
Detailed Hypothetical Protocol
Step 1: Synthesis of 3-[(2-Chloroethyl)thio]propanamide (Michael Addition)
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To a stirred solution of acrylamide (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a base (e.g., triethylamine, 0.1 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add 2-chloroethanethiol (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-[(2-chloroethyl)thio]propanamide.
Step 2: Synthesis of 3-[(2-Chloroethyl)sulfonyl]propanamide (Oxidation)
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Dissolve the 3-[(2-chloroethyl)thio]propanamide (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetic acid.
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Cool the solution to 0 °C in an ice bath.
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Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide (H₂O₂) in acetic acid, in portions.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by recrystallization or column chromatography to obtain 3-[(2-chloroethyl)sulfonyl]propanamide.
Chemical Reactivity and Mechanism of Action
The key to the utility of 3-[(2-Chloroethyl)sulfonyl]propanamide in chemical biology lies in the electrophilic nature of the chloroethyl sulfonyl group. This moiety can act as a Michael acceptor, making it susceptible to nucleophilic attack by amino acid side chains in proteins.
Covalent Modification of Proteins
The chloroethyl sulfone is a classic "warhead" for covalent inhibition. It is proposed that the primary mechanism of action involves the alkylation of nucleophilic amino acid residues, with a particular preference for cysteine due to the high nucleophilicity of its thiolate anion.
Caption: Proposed mechanism of covalent modification of a cysteine residue.
The reaction is anticipated to proceed via a nucleophilic substitution where the cysteine thiolate attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a stable thioether linkage. This irreversible modification allows for the specific and permanent labeling of target proteins.
Applications in Chemical Biology and Drug Discovery
The ability of 3-[(2-Chloroethyl)sulfonyl]propanamide to covalently modify proteins makes it a valuable tool for chemoproteomic applications, particularly for activity-based protein profiling (ABPP) and target identification.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful strategy to identify and characterize enzyme function directly in complex biological systems. A molecule like 3-[(2-chloroethyl)sulfonyl]propanamide could be used as a starting point for developing more complex ABPP probes. By incorporating a reporter tag, such as biotin for affinity purification or a fluorophore for imaging, researchers can enrich and identify the protein targets of the probe.
A Hypothetical Chemoproteomics Workflow
The following workflow illustrates how 3-[(2-Chloroethyl)sulfonyl]propanamide, or a derivative thereof, could be employed for target identification.
Caption: A typical workflow for target identification using a covalent probe.
Experimental Protocol for Target Identification
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Probe Synthesis: Synthesize a tagged version of 3-[(2-chloroethyl)sulfonyl]propanamide, for example, by modifying the amide nitrogen with a linker attached to a biotin molecule.
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Cell Culture and Lysis: Culture the cells of interest and prepare a cell lysate.
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Probe Incubation: Treat the cell lysate with the biotinylated probe at various concentrations and for different durations to optimize labeling.
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Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotin-labeled proteins.
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Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
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Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
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Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Use proteomics software to identify the proteins that were specifically labeled by the probe.
Safety and Handling
Based on the available Safety Data Sheet (SDS), 3-[(2-Chloroethyl)sulfonyl]propanamide should be handled with care in a laboratory setting.[3]
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Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[3]
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
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P264: Wash skin thoroughly after handling.[3]
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P270: Do not eat, drink or smoke when using this product.[3]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
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Always consult the full SDS before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Conclusion
3-[(2-Chloroethyl)sulfonyl]propanamide represents a promising, albeit under-explored, chemical entity with significant potential for application in chemical biology and drug discovery. Its inherent reactivity as a covalent modifier makes it an attractive starting point for the development of sophisticated chemical probes for target identification and validation. While a lack of comprehensive experimental data necessitates further characterization, the foundational chemical principles outlined in this guide provide a solid framework for researchers to begin exploring the utility of this versatile molecule.
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